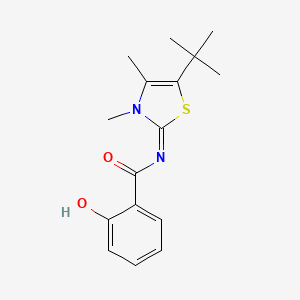
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide, also known as MTT-2, is a chemical compound that has been extensively studied for its potential therapeutic properties. MTT-2 belongs to the family of thiazolyl hydrazones and has been found to exhibit significant biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of various enzymes involved in DNA replication and cell division. In addition, this compound has been reported to possess antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide is its broad-spectrum anticancer activity against various cancer cell lines. This compound has also been found to possess antiviral and anti-inflammatory properties. However, one of the limitations of this compound is its poor solubility in water, which limits its use in in vivo studies.
Orientations Futures
There are several future directions for the research on N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide. One of the areas of interest is the development of novel formulations of this compound that can enhance its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in cancer cells. In addition, the potential use of this compound in combination with other anticancer drugs for the treatment of cancer is also an area of interest.
Méthodes De Synthèse
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide can be synthesized by condensation of 2-hydroxybenzaldehyde and 5-tert-butyl-3,4-dimethylthiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours and the product is obtained as a yellow crystalline solid after purification.
Applications De Recherche Scientifique
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and 2. In addition, this compound has been reported to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2-ylidene)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-13(16(2,3)4)21-15(18(10)5)17-14(20)11-8-6-7-9-12(11)19/h6-9,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLEGGHINEVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2=CC=CC=C2O)N1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
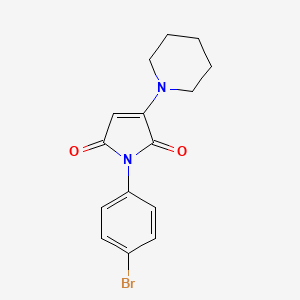

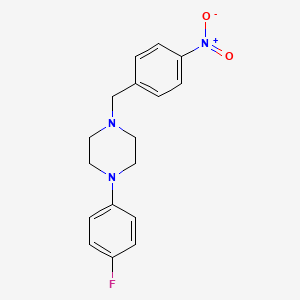
![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)
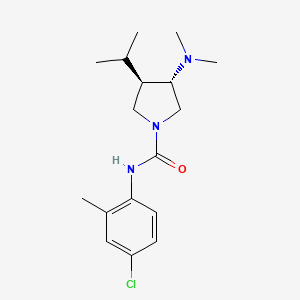

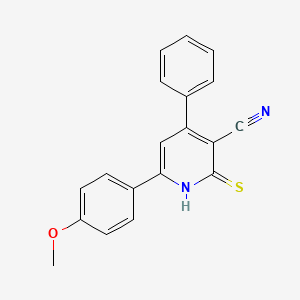
![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![2-[(4-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5654587.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)
![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
